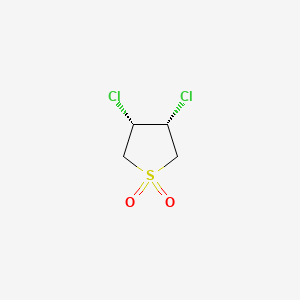
(3R,4S)-3,4-dichlorothiolane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3,4-dichlorothiolane 1,1-dioxide, also known as 3,4-Dichlorosulfolane, is a chemical compound with the molecular formula C4H6Cl2O2S and a molecular weight of 189.06 g/mol . This compound is characterized by its two chlorine atoms and a sulfolane ring, making it a unique and interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorosulfolane typically involves the chlorination of sulfolane. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3 and 4 positions of the sulfolane ring. The reaction conditions often include the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 3,4-Dichlorosulfolane can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts may also be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorosulfolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides.
Substitution: Various substituted sulfolanes depending on the nucleophile used.
Scientific Research Applications
3,4-Dichlorosulfolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3,4-Dichlorosulfolane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the nature of the target and the conditions of the reaction .
Comparison with Similar Compounds
Similar Compounds
Sulfolane: The parent compound of 3,4-Dichlorosulfolane, used as a solvent in various industrial processes.
3,4-Dichlorothiophene: A structurally similar compound with different chemical properties and applications.
Tetrahydrothiophene: Another related compound with a similar ring structure but lacking the chlorine substituents.
Uniqueness
3,4-Dichlorosulfolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
3737-42-6 |
|---|---|
Molecular Formula |
C4H6Cl2O2S |
Molecular Weight |
189.06 g/mol |
IUPAC Name |
(3R,4S)-3,4-dichlorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H6Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2/t3-,4+ |
InChI Key |
JCUQWSIALJCIEE-ZXZARUISSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CS1(=O)=O)Cl)Cl |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


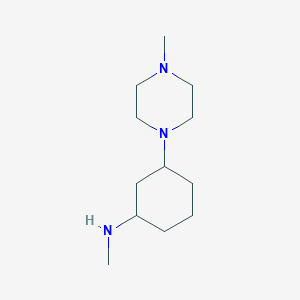
![(4S)-4-benzyl-3-[2-(2-methoxyphenyl)acetyl]-oxazolidin-2-one](/img/structure/B8571483.png)
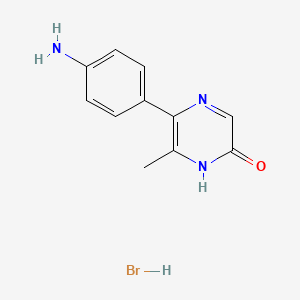
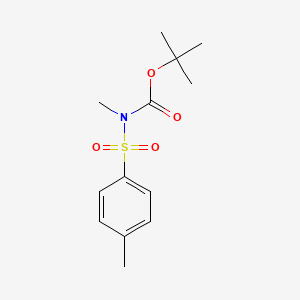
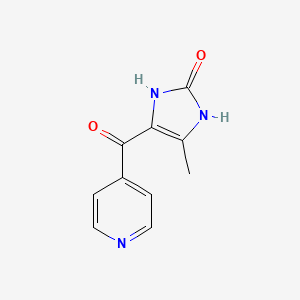
![Acetic acid, [(1-thioxoethyl)thio]-, ethyl ester](/img/structure/B8571506.png)
![3-(1H-Imidazo[4,5-b]pyridin-2-yl)-5-methoxyphenol](/img/structure/B8571516.png)
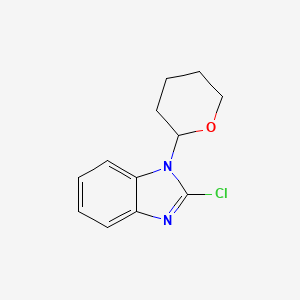
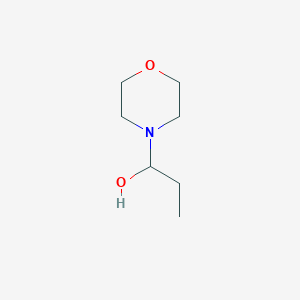
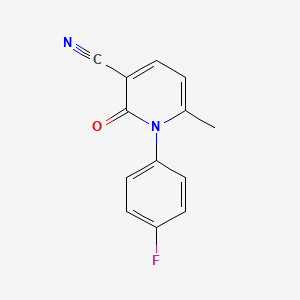
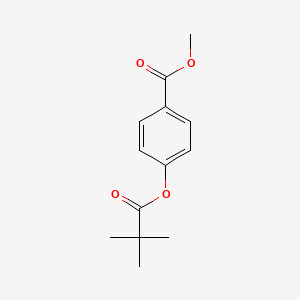
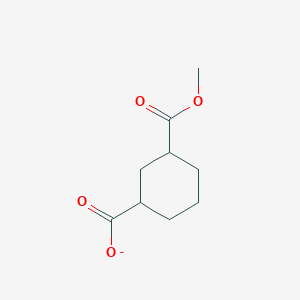
![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B8571558.png)
![3-[(4-Hydroxybut-2-YN-1-YL)oxy]propane-1,2-diol](/img/structure/B8571569.png)
